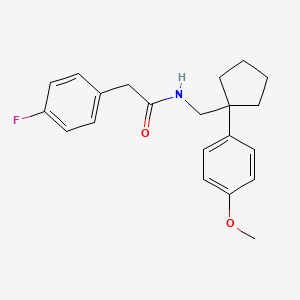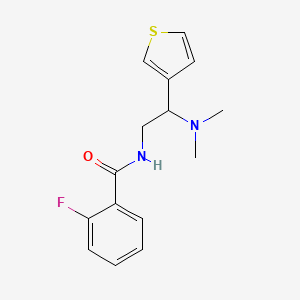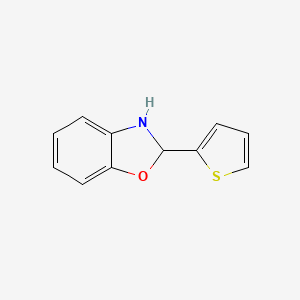
2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active acetamides. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as imaging probes for 5-HT2A receptors and as novel antihypertensive agents . These compounds typically consist of a phenyl ring substituted with various groups, a central acetamide linkage, and a heterocyclic or alkyl chain.
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions with moderate to high overall yields. For instance, the synthesis of a potent 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . Another synthesis pathway for antihypertensive acetamide derivatives also involved multiple steps, including the careful selection of substituents on the benzene ring to achieve the desired pharmacological selectivity . These examples suggest that the synthesis of the compound would likely involve similar strategic planning and multi-step reactions to incorporate the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of a fluorophenyl group is a common feature in these molecules, which can influence their pharmacological properties . The methoxyphenyl group, as seen in the compound of interest, is also a common substituent that can affect the molecule's ability to interact with biological targets . The overall molecular architecture, including the presence of cyclopentyl and methyl groups, would be expected to play a significant role in the compound's binding affinity and selectivity towards its targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the introduction of a [11C]methyl group to create a radiolabeled compound for PET imaging is a specific reaction that demonstrates the chemical versatility of these compounds . The chemical reactivity of the compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group, which could affect the reactivity of the phenyl rings in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of polar functional groups such as the amide linkage can impact the solubility and overall polarity of the molecule. The introduction of a fluorine atom can enhance the compound's metabolic stability and its ability to penetrate biological barriers, such as the blood-brain barrier . The specific activity and purity of these compounds, as well as their ability to penetrate biological membranes, are critical for their potential use as pharmacological agents or imaging probes .
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, highlights their use in agriculture and the complexities of their metabolic pathways which could involve carcinogenic outcomes in rats. These studies are significant for understanding the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).
Photoreactions of Flutamide
The investigation into the photoreactions of flutamide, a cancer drug, under different conditions reveals how sunlight exposure can induce photodermatosis in patients. This research aids in the development of safer drug formulations and informs guidelines for patient care (Watanabe et al., 2015).
Radiolabeled Ligands for Peripheral Benzodiazepine Receptor
The synthesis and evaluation of radiolabeled ligands for imaging peripheral benzodiazepine receptors showcase advancements in diagnostic tools for brain diseases. These studies contribute to the field of neurology by improving our ability to visualize and study brain function and disorders (Zhang et al., 2003).
Detection of New Metabolites in Drug Metabolism
Research identifying new metabolites in the metabolism of flutamide, a prostate cancer medication, enhances our understanding of drug safety and mechanisms of action. These findings are crucial for assessing the risk of drug-induced liver injury and improving patient treatment protocols (Goda et al., 2006).
High-Performance Liquid Chromatographic Techniques
Studies on high-performance liquid chromatography (HPLC) for determining aliphatic thiols or carboxylic acid salts in pharmaceuticals illustrate the importance of analytical techniques in ensuring drug purity and composition. Such research supports the pharmaceutical industry's quality control efforts and regulatory compliance (Gatti et al., 1990; Gatti et al., 1996).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-25-19-10-6-17(7-11-19)21(12-2-3-13-21)15-23-20(24)14-16-4-8-18(22)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCCPPCTQLUZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)


![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)




![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)
![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)